molecular formula C24H27N3O2 B2724996 1-allyl-4-(1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 878693-00-6

1-allyl-4-(1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Cat. No. B2724996
CAS RN: 878693-00-6
M. Wt: 389.499
InChI Key: NVEPSQGSLWPCCF-UHFFFAOYSA-N
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Description

The compound “1-allyl-4-(1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one” is a complex organic molecule. It contains several functional groups including an allyl group, a benzimidazole ring, a pyrrolidinone ring, and a tolyloxy group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The benzimidazole and pyrrolidinone rings are likely to contribute significantly to the compound’s 3D structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the allyl group is known to be quite reactive and could participate in a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzimidazole and pyrrolidinone rings could influence its solubility, while the allyl group could affect its reactivity .

Scientific Research Applications

Novel Synthesis Approaches

Research has developed novel synthesis routes for compounds structurally related to 1-allyl-4-(1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one. For instance, Katritzky et al. (2000) reported on the synthesis of hexahydro-1H-pyrrolo[1,2-a]ĭmidazoles and octahydroimidazo[1,2-a]pyridines from succindialdehyde or glutaraldehyde, benzotriazole, and N-phenylethylenediamine, leading to compounds with potential applications in medicinal chemistry and material science (Katritzky, Qiu, He, & Yang, 2000).

Glycosidase Inhibitory Activity

Carmona et al. (2003) explored the synthesis of 7-deoxycasuarine and evaluated its glycosidase inhibitory activity, indicating a potential application in the treatment of diseases related to glycosidase malfunction or overactivity (Carmona, Whigtman, Robina, & Vogel, 2003).

Enantioenriched Alcohols Synthesis

Abecassis, Gibson, and Martín-Fontecha (2009) reported on the synthesis of enantioenriched secondary and tertiary alcohols via tricarbonylchromium(0) complexes of benzyl allyl ethers, highlighting a method for producing chiral alcohols that could have implications in the development of pharmaceuticals and fine chemicals (Abecassis, Gibson, & Martín-Fontecha, 2009).

Selective Oxidations in Water

Lipshutz et al. (2014) demonstrated a method for the selective oxidation of allylic and benzylic alcohols in water, providing an environmentally friendly approach to obtaining aldehydes or ketones from activated alcohols (Lipshutz, Hageman, Fennewald, Linstadt, Slack, & Voigtritter, 2014).

Imidazo[1,2-a]pyridines Synthesis

Sivappa, Sammeta, Huang, Golen, & Savinov (2019) developed a method for synthesizing 3-substituted imidazo[1,2-a]pyridines from readily available benzyl/allyl/propargyl halides and 2-amino pyridines, showcasing a route to complex heterocycles that could have diverse applications in drug discovery and material science (Sivappa, Sammeta, Huang, Golen, & Savinov, 2019).

Mechanism of Action

Safety and Hazards

Without specific information, it’s hard to provide details about the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. This could include investigating its reactivity, stability, and any biological activity it may have .

properties

IUPAC Name

4-[1-[3-(4-methylphenoxy)propyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O2/c1-3-13-26-17-19(16-23(26)28)24-25-21-7-4-5-8-22(21)27(24)14-6-15-29-20-11-9-18(2)10-12-20/h3-5,7-12,19H,1,6,13-17H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVEPSQGSLWPCCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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